molecular formula C7H3ClF3NO B1473350 4-Chloro-6-(trifluoromethyl)nicotinaldehyde CAS No. 1060807-48-8

4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1473350
CAS No.: 1060807-48-8
M. Wt: 209.55 g/mol
InChI Key: FBPZVYHRKMIAKN-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol. This compound is notable for its unique chemical structure, which includes a chloro group, a trifluoromethyl group, and an aldehyde group attached to a nicotinic ring. It is commonly used in scientific research due to its distinctive properties and reactivity.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(trifluoromethyl)nicotinaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing their activity . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a specific dosage level triggers a noticeable biological response . Additionally, high doses of this compound can cause toxic or adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles, such as the nucleus or mitochondria . This localization is crucial for its role in regulating cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-6-(trifluoromethyl)nicotinaldehyde involves the oxidation of [4-chloro-6-(trifluoromethyl)-3-pyridyl]methanol. In this process, manganese dioxide (MnO2) is used as the oxidizing agent. The reaction is typically carried out in chloroform (CHCl3) at a temperature of 70°C for 16 hours under a nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of manganese dioxide as an oxidizing agent and chloroform as a solvent are common practices in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-6-(trifluoromethyl)nicotinic acid.

    Reduction: Formation of 4-chloro-6-(trifluoromethyl)nicotinalcohol.

    Substitution: Formation of various substituted nicotinaldehyde derivatives.

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)nicotinaldehyde is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems. The chloro group can participate in substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

4-Chloro-6-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:

    4-Chloro-6-(trifluoromethyl)nicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-Chloro-6-(trifluoromethyl)nicotinalcohol: Similar structure but with an alcohol group instead of an aldehyde group.

    4-Chloro-6-(trifluoromethyl)pyridine: Lacks the aldehyde group, making it less reactive in certain types of chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and properties useful in various scientific applications.

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPZVYHRKMIAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-48-8
Record name 4-Chloro-6-(trifluoromethyl)nicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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